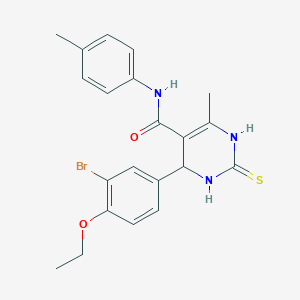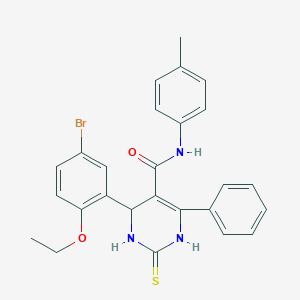![molecular formula C17H19NO6S B306240 ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it is believed to act through the inhibition of key enzymes and signaling pathways involved in various cellular processes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and low stability in acidic and basic conditions can pose challenges in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate. These include exploring its potential applications in drug development, investigating its mechanism of action in greater detail, optimizing its synthesis method to improve yield and purity, and developing new experimental methods to overcome its limitations.
In conclusion, ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound with significant potential for various scientific research applications. Its antimicrobial, antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for wider use in the scientific community.
Métodos De Síntesis
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized through a multistep reaction process involving the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide followed by cyclization with ethyl acetoacetate. The final product obtained is a yellow solid with a melting point of 159-161°C.
Aplicaciones Científicas De Investigación
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.
Propiedades
Nombre del producto |
ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Fórmula molecular |
C17H19NO6S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
ethyl 2-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H19NO6S/c1-5-24-16(20)10(2)18-15(19)14(25-17(18)21)8-11-6-7-12(22-3)9-13(11)23-4/h6-10H,5H2,1-4H3/b14-8+ |
Clave InChI |
MZMOMQMFLCTDTN-RIYZIHGNSA-N |
SMILES isomérico |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
SMILES canónico |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)




![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)